4-(4-Ethylcyclohexyl)cyclohexanol

Description

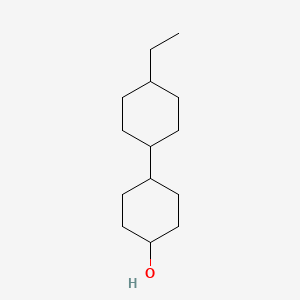

4-(4-Ethylcyclohexyl)cyclohexanol is a bicyclic organic compound featuring two cyclohexyl rings connected via a single bond, with one cyclohexane moiety substituted by an ethyl group and the other bearing a hydroxyl (-OH) group. Its molecular formula is C₁₄H₂₆O, and its molecular weight is 210.35 g/mol (inferred from structural analogs). This compound is part of a broader class of liquid crystal monomers (LCMs), which are critical in the production of electronic displays due to their mesogenic properties. Notably, experimental studies indicate that its hydrophobicity, measured by the octanol-water partition coefficient (logKow), is significantly higher than predicted by computational tools like EPI Suite, suggesting strong environmental persistence.

Properties

Molecular Formula |

C14H26O |

|---|---|

Molecular Weight |

210.36 g/mol |

IUPAC Name |

4-(4-ethylcyclohexyl)cyclohexan-1-ol |

InChI |

InChI=1S/C14H26O/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h11-15H,2-10H2,1H3 |

InChI Key |

AVGOGVDPWQSBIM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(CC1)C2CCC(CC2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(4-Ethylcyclohexyl)cyclohexanol with structurally or functionally related compounds, focusing on molecular properties, applications, and key research findings:

Key Comparisons:

Hydrophobicity and Environmental Impact: this compound exhibits a logKow of ~5.7, experimentally determined to be threefold higher than computational predictions. This contrasts with simpler analogs like 4-Ethylcyclohexanol, where logKow predictions are more reliable due to less complex structures. The bicyclic architecture contributes to its environmental persistence, posing challenges in waste management and recycling of LCM-based products.

Functional Group Effects: Replacing the hydroxyl group in this compound with a ketone (as in 4-(4-Ethylcyclohexyl)cyclohexanone) reduces polarity, altering solubility and mesogenic behavior in liquid crystal applications. Ether-substituted derivatives like 4-Methoxycyclohexanol show higher solubility in polar solvents, making them suitable for pharmaceutical synthesis.

Structural Modifications: Elongating the alkyl chain (e.g., 4-Heptylcyclohexanone vs. 4-Ethylcyclohexanol) increases molecular weight and hydrophobicity, impacting phase transitions in liquid crystals. Bicyclic systems (e.g., this compound) enhance thermal stability compared to monocyclic counterparts, critical for high-performance display technologies.

Research Findings and Implications

- Environmental Concerns : The underestimated logKow values for bicyclic LCMs highlight the need for experimental validation of computational models, particularly for compounds with multiple cyclohexane rings.

- Applications in Liquid Crystals: Both this compound and its ketone derivative are pivotal in synthesizing mesogens with tailored dielectric anisotropy and clearing points.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.